molecular formula C7H4Cl3F B1294400 3-Fluorobenzotrichloride CAS No. 401-77-4

3-Fluorobenzotrichloride

Cat. No.: B1294400
CAS No.: 401-77-4
M. Wt: 213.5 g/mol
InChI Key: JRTYPYSADXRJBQ-UHFFFAOYSA-N
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Description

3-Fluorobenzotrichloride, also known as 1-fluoro-3-(trichloromethyl)benzene, is an organic compound with the molecular formula C7H4Cl3F. It is a derivative of benzotrichloride where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom. This compound is used as an intermediate in the synthesis of various chemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluorobenzotrichloride can be synthesized from 3-fluorobenzotrifluoride through a chlorination reaction. The reaction typically involves the use of iron(III) chloride and boron trichloride as catalysts in a solvent such as nitromethane or dichloromethane. The reaction is carried out at a temperature of around 30°C for approximately 16 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluorobenzotrichloride undergoes various chemical reactions, including:

    Substitution Reactions: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The trichloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form 3-fluorobenzoic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide and potassium tert-butoxide.

    Reduction Reactions: Lithium aluminum hydride is a commonly used reducing agent.

    Oxidation Reactions: Potassium permanganate is frequently used as an oxidizing agent.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Reduction Reactions: The major product is 3-fluorotoluene.

    Oxidation Reactions: The major product is 3-fluorobenzoic acid.

Scientific Research Applications

3-Fluorobenzotrichloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of drugs and diagnostic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluorobenzotrichloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. The fluorine atom also influences the compound’s electronic properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

1-fluoro-3-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3F/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTYPYSADXRJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193138
Record name m-Fluoro-alpha,alpha,alpha-trichlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401-77-4
Record name 1-Fluoro-3-(trichloromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Fluoro-alpha,alpha,alpha-trichlorotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Fluoro-alpha,alpha,alpha-trichlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-fluoro-α,α,α-trichlorotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.302
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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